molecular formula C17H14N2O3 B4179295 2-oxo-N-[1-(4-pyridinyl)ethyl]-2H-chromene-3-carboxamide

2-oxo-N-[1-(4-pyridinyl)ethyl]-2H-chromene-3-carboxamide

Cat. No. B4179295
M. Wt: 294.30 g/mol
InChI Key: AOCKHEHDODOIQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chromene derivatives, including our compound of interest, are synthesized through various methods. An efficient and eco-friendly procedure for synthesizing chromene derivatives involves a one-pot three-component condensation of 4-hydroxycoumarin with aldehydes and cyanoacetamide, catalyzed by polystyrene-supported p-toluenesulfonic acid (PS-PTSA) under metal-free conditions, offering excellent yields and a wide range of functional group tolerance (Jadhav et al., 2018).

Molecular Structure Analysis

The crystal and molecular structure analyses of chromene derivatives have been extensively studied. For example, the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives exhibit planarity and anti conformations about the C-N bond, with variations in the amide O atom's relation to the O atom of the pyran ring (Reis et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to fully elucidate its physical and chemical properties, synthesis methods, and potential uses .

properties

IUPAC Name

2-oxo-N-(1-pyridin-4-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(12-6-8-18-9-7-12)19-16(20)14-10-13-4-2-3-5-15(13)22-17(14)21/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCKHEHDODOIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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